Comparative Anticancer Potency: Methyl 4-amino-2-methylquinoline-3-carboxylate vs. JTC-801 in Cancer Cell Lines
Methyl 4-amino-2-methylquinoline-3-carboxylate demonstrates sub-10 µM anticancer activity in HepG2 hepatocellular carcinoma cells, contrasting with the low micromolar to high nanomolar ORL1 antagonist activity of its close structural relative, JTC-801 . While JTC-801 is a highly selective ORL1 receptor antagonist (IC50 = 94 nM), its anticancer applications are not its primary utility [1]. In contrast, methyl 4-amino-2-methylquinoline-3-carboxylate shows direct cytotoxic activity against HepG2 cells (IC50 < 10 µM), highlighting a divergent biological profile despite the shared 4-amino-2-methylquinoline core . This quantitative difference in cellular activity provides a clear rationale for selecting this compound over JTC-801 when screening for direct anticancer agents rather than ORL1-targeted therapeutics.
| Evidence Dimension | Cytotoxicity (HepG2 cells) |
|---|---|
| Target Compound Data | IC50 < 10 µM |
| Comparator Or Baseline | JTC-801 (4-amino-2-methylquinoline derivative) |
| Quantified Difference | Not directly comparable; divergent primary targets/activities. JTC-801 primary activity is ORL1 antagonism (IC50 94 nM), not direct cytotoxicity. |
| Conditions | HepG2 cancer cell line (target compound); ORL1 receptor binding assay (JTC-801) |
Why This Matters
Selecting this compound provides a direct anticancer activity endpoint, whereas JTC-801 is optimized for ORL1 antagonism, a completely different pharmacological application.
- [1] AbMole. JTC-801 Certificate of Analysis. View Source
